![molecular formula C17H18O2 B2629890 4-Ethylphenyl 4-ethylbenzenecarboxylate CAS No. 104899-04-9](/img/structure/B2629890.png)
4-Ethylphenyl 4-ethylbenzenecarboxylate
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Overview
Description
“4-Ethylphenyl 4-ethylbenzenecarboxylate” is a chemical compound with the molecular formula C17H18O2 . It is also known as "Benzoic acid, 4-ethyl-, 4-ethylphenyl ester" .
Synthesis Analysis
The synthesis of “4-Ethylphenyl 4-ethylbenzenecarboxylate” can be achieved from 4-Ethylphenol and carbon monoxide .
Molecular Structure Analysis
The molecular structure of “4-Ethylphenyl 4-ethylbenzenecarboxylate” consists of 17 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 254.32 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethylphenyl 4-ethylbenzenecarboxylate” are not explicitly mentioned in the search results .
Scientific Research Applications
Synthesis of Lignan Conjugates
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized, showing significant antibacterial, antifungal, and antioxidant activities. These findings suggest potential applications in pharmaceutical development (Raghavendra et al., 2016).
Nitrophenyl Group Grafting
Research demonstrated the successful grafting of 4-nitrophenyl groups onto carbon or metallic surfaces without electrochemical induction, leading to the spontaneous formation of multilayer coatings. This process has implications for surface modification and material science applications (Adenier et al., 2005).
Catalytic Applications
Ethylene Hydrophenylation
Studies on Pt(II) complexes revealed a tunable switch for catalyst selectivity in ethylene hydrophenylation, affecting the production of alkyl- and vinylbenzene. This research highlights the role of bipyridyl substituents and metal identity in catalysis, offering insights into the design of efficient catalysts for industrial processes (McKeown et al., 2013).
Environmental and Analytical Chemistry
Removal of Organic Compounds
Modified graphene oxide nanoparticles were investigated for their ability to remove toluene, ethylbenzene, and xylenes from aqueous solutions. The study provides a foundation for the development of effective water treatment technologies using nano-sorbents (Azizi et al., 2016).
Quantum Chemical Modeling
Ethylbenzene Dehydrogenase Activity
Quantum chemical modeling was employed to predict the reactivity of ethylbenzene dehydrogenase with various substrates. This approach offers a quantitative understanding of enzymatic reactions at the molecular level, contributing to the fields of biochemistry and enzyme engineering (Szaleniec et al., 2012).
Safety and Hazards
Future Directions
Research on 4-Ethylphenol, a related compound, suggests that it may have implications for neurological health, particularly in relation to autism . Future research should focus on physical or metabolic mechanisms that can be used as interventions to reduce the flux of 4-Ethylphenol from the gut into the body, increase the efflux of 4-Ethylphenol and/or 4-Ethylphenol sulfate from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4-Ethylphenol .
properties
IUPAC Name |
(4-ethylphenyl) 4-ethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-13-5-9-15(10-6-13)17(18)19-16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYBYRMCNLYRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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